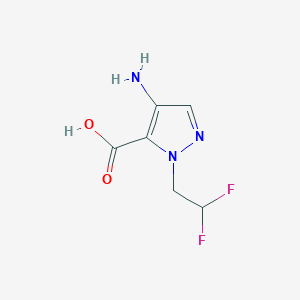
4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound with a molecular formula of C6H8ClF2N3O2. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-amino-1H-pyrazole-5-carboxylic acid with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide
- 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid (CAS No. 1855907-15-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C₆H₈ClF₂N₃O₂, with a molecular weight of 227.6 g/mol. The compound features a pyrazole ring substituted with an amino group and a difluoroethyl moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Sirtuin Inhibition : Recent studies indicate that derivatives of pyrazole compounds can act as selective inhibitors of Sirtuin proteins (SIRT1), which are involved in various cellular processes including aging and metabolism. Sirtuin inhibition has been linked to anticancer activity, as it affects the acetylation status of key regulatory proteins such as p53 .
- Antioxidant Properties : The presence of the pyrazole structure may enhance the compound's ability to scavenge free radicals, thereby exhibiting antioxidant properties that could protect cells from oxidative stress .
Biological Activity and Case Studies
Several studies have investigated the biological effects of this compound and its derivatives:
- Anticancer Activity : A study demonstrated that compounds derived from pyrazoles showed significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The mechanism was linked to Sirtuin inhibition, which led to increased apoptosis in cancer cells .
- Metabolic Regulation : Research has indicated that the compound may influence metabolic pathways by modulating the activity of PPARγ (peroxisome proliferator-activated receptor gamma), a key regulator in glucose and lipid metabolism. This suggests potential applications in treating metabolic disorders such as diabetes .
- Neuroprotective Effects : Preliminary findings suggest that pyrazole derivatives may offer neuroprotective benefits by reducing inflammation and oxidative damage in neuronal cells. This could have implications for neurodegenerative diseases such as Alzheimer's .
Data Summary Table
The following table summarizes key findings related to the biological activity of this compound:
Properties
Molecular Formula |
C6H7F2N3O2 |
|---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
4-amino-2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7F2N3O2/c7-4(8)2-11-5(6(12)13)3(9)1-10-11/h1,4H,2,9H2,(H,12,13) |
InChI Key |
OAEVSGLXUDMENS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1N)C(=O)O)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















